N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-13(10-6-7-10)8-11(19-20)9-17-15(21)16-18-12-4-2-3-5-14(12)22-16/h2-5,8,10H,6-7,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCOGVSIKVYCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves techniques like recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or benzo[d]thiazole rings under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, HOBt for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Benzothiazole vs. Thiadiazole Cores
Substituent Effects on Receptor Affinity
Amide Linkage Variations
- The carboxamide bridge in the target compound is structurally analogous to pyrazole carboxamides in (e.g., compound 5a–c), which exhibit COX-2 inhibitory activity.
Physicochemical and Pharmacokinetic Predictions
- Molecular weight (~343.4) is lower than butoxy-linked benzothiazoles (e.g., 3m: 443.5), favoring better blood-brain barrier penetration for neurological targets .
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
- Cyclopropyl Group Introduction : Cyclopropanation reactions using diazo compounds and transition metal catalysts are commonly employed.
- Thiazole Ring Formation : The thiazole ring can be synthesized through methods such as the Paal-Knorr synthesis.
- Amide Bond Formation : Final coupling of the pyrazole and thiazole intermediates is performed using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Antimicrobial Properties
Research indicates that compounds containing thiazole structures exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit various bacterial strains, suggesting that this compound may possess similar properties. A study demonstrated that certain thiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria .
Antitumor Activity
This compound has been explored for its anticancer potential. Structure-activity relationship (SAR) studies revealed that modifications in the thiazole moiety significantly influence cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values below 10 µM, indicating potent activity against cancer cells such as A431 and Jurkat .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, which is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer cell proliferation. Molecular dynamics simulations have suggested that the compound interacts with specific proteins involved in apoptosis and cell cycle regulation, leading to increased cell death in cancerous cells .
Case Study 1: Anticancer Activity
In a recent study, a series of thiazole derivatives were tested for their anticancer activity against multiple human cancer cell lines. Compound X (a derivative similar to this compound) showed significant inhibition of cell growth with an IC50 value of 8 µM against A431 cells. The study concluded that structural modifications could enhance anticancer properties further .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity, with some compounds achieving MIC values as low as 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
Q & A
Q. What are the key steps in synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Cyclopropane introduction : Alkylation of the pyrazole ring precursor with cyclopropane derivatives under controlled temperatures (60–80°C) in solvents like ethanol or DMF .
- Amide coupling : Reaction of the pyrazole intermediate with benzo[d]thiazole-2-carboxylic acid using coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane mixtures) to isolate the final compound .
Optimization focuses on solvent choice (polar aprotic solvents enhance yields), catalyst selection (triethylamine for pH control), and reaction time (monitored via TLC) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- NMR : H and C NMR confirm substituent positions (e.g., cyclopropyl CH protons at δ 0.5–1.2 ppm; thiazole C=O at ~165 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] expected for CHNOS) .
Contradictions (e.g., unexpected splitting in NMR) are resolved through 2D techniques (COSY, HSQC) or repeating synthesis under inert atmospheres to exclude oxidation byproducts .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what are the limitations?
- Molecular docking : Targets like kinase domains (e.g., EGFR or CDK2) are modeled using PyMOL or AutoDock. The pyrazole-thiazole scaffold shows affinity for ATP-binding pockets, similar to known anticancer agents .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.8 suggests moderate permeability) and cytochrome P450 interactions. Limitations include inaccuracies in predicting metabolite toxicity without experimental validation .
Q. What strategies mitigate low yields in the final amide coupling step?
- Pre-activation of carboxylic acid : Use of CDI (1,1'-carbonyldiimidazole) to pre-form the active ester before coupling .
- Microwave-assisted synthesis : Reduces reaction time (from 12h to 30min) and improves yields (from 45% to 72%) by enhancing reagent collision efficiency .
- Byproduct analysis : LC-MS identifies hydrolyzed intermediates, prompting stricter anhydrous conditions (e.g., molecular sieves) .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?
- Cyclopropyl substitution : Enhances metabolic stability by reducing CYP450 oxidation (compared to methyl), as seen in analogs with extended plasma half-lives .
- Thiazole vs. oxadiazole : Replacement of the thiazole with oxadiazole in analogs decreases anticancer activity (IC shifts from 1.2 µM to >10 µM), highlighting the thiazole’s role in target binding .
Experimental Design & Data Analysis
Q. How to design a robust assay for evaluating anticancer activity, and how are conflicting IC50_{50}50 values addressed?
- Cell line selection : Use panels (e.g., NCI-60) to assess specificity. Include positive controls (e.g., doxorubicin) .
- Dose-response curves : 72-hour MTT assays with triplicate measurements. Conflicting IC values may arise from variable cell passage numbers; standardize cell culture conditions and validate with apoptosis markers (e.g., Annexin V) .
Q. What analytical approaches validate target engagement in vitro?
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (k/k) to purified kinases .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates after compound treatment (e.g., 2°C shift in melting temperature indicates binding) .
Contradiction Resolution
Q. How to reconcile discrepancies in reported solubility data across studies?
- Solvent systems : Use standardized buffers (e.g., PBS pH 7.4 with 1% DMSO) for comparisons. Discrepancies often arise from unaccounted polymorphic forms; characterize crystallinity via XRD .
- High-throughput solubility assays : Shake-flask methods with HPLC quantification reduce variability from indirect spectrophotometric measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
